2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile: is an organic compound with the molecular formula C17H18N4O2 and a molecular weight of 310.35 g/mol . This compound is part of the nicotinonitrile family, which is known for its diverse applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization: Formation of the nicotinonitrile ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-5-ethyl-4-(4-aminophenyl)-6-propyl-nicotinonitrile .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-ethyl-4-(4-aminophenyl)-6-propyl-nicotinonitrile
- 2-Amino-5-ethyl-4-(4-methoxyphenyl)-6-propyl-nicotinonitrile
Uniqueness
Compared to similar compounds, 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
353774-72-8 |
---|---|
Molekularformel |
C17H18N4O2 |
Molekulargewicht |
310.35g/mol |
IUPAC-Name |
2-amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N4O2/c1-3-5-15-13(4-2)16(14(10-18)17(19)20-15)11-6-8-12(9-7-11)21(22)23/h6-9H,3-5H2,1-2H3,(H2,19,20) |
InChI-Schlüssel |
MTVYHWUBVYQIOV-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])CC |
Kanonische SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.